(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This process ensures the production of the desired enantiomer with high purity.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that do not require chromatography purification. These methods are designed to be efficient and scalable, providing high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to potentiate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission . This interaction enhances excitatory synaptic transmission in the hippocampus, contributing to its antidepressant-like effects .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: This compound shares structural similarities and is known for its rapid and sustained antidepressant-like actions.
(2S,6S)-Hydroxynorketamine: Another enantiomer with similar properties but different pharmacological effects.
Uniqueness
(2R,6R)-4,6-Dimethylmorpholine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8(2)4-6(11-5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
IYZPBYMVNRKYGI-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.